molecular formula C8H12N2O B13296239 5-Ethyl-2,6-dimethylpyrimidin-4-ol

5-Ethyl-2,6-dimethylpyrimidin-4-ol

Cat. No.: B13296239
M. Wt: 152.19 g/mol
InChI Key: RILQDLAQESUXKI-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-dimethylpyrimidin-4-ol is a pyrimidine derivative characterized by a heterocyclic aromatic ring with hydroxyl, ethyl, and methyl substituents. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. The compound features a hydroxyl group at position 4, ethyl at position 5, and methyl groups at positions 2 and 4. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name

5-ethyl-2,4-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-7-5(2)9-6(3)10-8(7)11/h4H2,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILQDLAQESUXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-dimethylpyrimidin-4-ol typically involves the condensation of ethyl acetoacetate with acetamidine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction is usually carried out in ethanol or methanol as a solvent, with sodium ethoxide or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,6-dimethylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-2,6-dimethylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,6-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

5-Iodo-2,6-dimethylpyrimidin-4-ol

Molecular Formula : C₆H₇IN₂O
Substituents : Iodo (position 5), methyl (positions 2,6), hydroxyl (position 4)
Key Differences :

  • The ethyl group in the target compound is replaced by an iodo substituent at position 3.
  • Electronic Effects : The iodo group introduces a strong electron-withdrawing inductive effect, reducing electron density on the pyrimidine ring compared to the electron-donating ethyl group. This alters reactivity in nucleophilic substitution or hydrogen-bonding interactions.
  • The molecular weight increases to 238.04 g/mol, which may reduce volatility compared to the ethyl analog.
  • Applications : Iodo-substituted pyrimidines are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex pharmaceuticals .

Compound III (RT/IN Dual Inhibitor)

Structure: (Z)-4-(3-(4-(((6-(3,5-dimethylbenzyl)-5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)methyl)benzyl)phenyl)-2-hydroxy-4-oxobut-2-enoic acid Key Differences:

  • The core pyrimidinone ring retains the 5-ethyl and 2,6-dimethyl substituents but is functionalized with additional methoxybenzyl and phenyl groups.
  • Biological Activity: This compound exhibits dual inhibition of HIV-1 reverse transcriptase (RT) and integrase (IN), attributed to the pyrimidinone core and extended hydrophobic substituents that enhance target binding. The ethyl and methyl groups likely contribute to optimal lipophilicity for membrane permeability .
  • Structural Complexity : The added benzyl and methoxy groups increase molecular weight and steric bulk, which may limit solubility but improve target specificity.

N-3 Hydroxylated Pyrimidine-2,4-diones (Compounds IV and V)

Substituents : Hydroxyl at N-3, methyl/ethyl groups at positions 2,5,5.
Key Differences :

  • Electronic Effects : The hydroxyl group increases polarity, which may improve aqueous solubility compared to the target compound.
  • Applications : Such modifications are common in antiviral and antibacterial agents, where hydrogen-bonding capacity is critical .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications
5-Ethyl-2,6-dimethylpyrimidin-4-ol C₈H₁₂N₂O 5-Ethyl, 2,6-Me, 4-OH 152.20 Moderate lipophilicity, aromatic ring Drug intermediates, enzyme inhibition
5-Iodo-2,6-dimethylpyrimidin-4-ol C₆H₇IN₂O 5-Iodo, 2,6-Me, 4-OH 238.04 High reactivity, polarizable iodine Cross-coupling reactions
Compound III (RT/IN Inhibitor) C₃₄H₃₄N₂O₇ Complex benzyl groups ~586.65 High steric bulk, lipophilic Antiviral therapy
N-3 Hydroxylated Pyrimidine-2,4-dione C₇H₁₀N₂O₃ 2,6-Me, N-3-OH 170.17 Enhanced H-bonding, polar Antibacterial agents

Research Findings and Implications

  • Substituent Impact : The ethyl group in this compound balances lipophilicity and steric effects, making it a versatile scaffold for drug design. In contrast, iodo substitution (as in the 5-iodo analog) prioritizes synthetic utility over bioavailability .
  • Biological Relevance: Compound III demonstrates that functionalization of the pyrimidinone core with extended aromatic groups can enhance antiviral activity, though at the cost of increased molecular complexity .
  • Hydrogen Bonding : N-3 hydroxylation (in Compounds IV and V) improves target engagement in enzymes but may reduce metabolic stability due to higher polarity .

Biological Activity

5-Ethyl-2,6-dimethylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an antimicrobial and antiviral agent. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of ethyl acetoacetate with acetamidine hydrochloride under basic conditions. The reaction typically occurs in solvents like ethanol or methanol, utilizing sodium ethoxide or potassium carbonate as bases. This synthesis pathway highlights the compound's structural features, which are crucial for its biological activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor signaling pathways. This mechanism underlies its potential applications in drug development .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for antiviral activity. Studies have shown that it can inhibit viral replication in cell cultures infected with viruses such as influenza and herpes simplex virus (HSV). The compound appears to interfere with viral entry into host cells and replication processes.

Case Study: Antiviral Efficacy Against HSV

A study conducted on Vero cells demonstrated that treatment with this compound resulted in a significant reduction in HSV plaque formation. The effective concentration was found to be around 50 µg/mL, showcasing its potential as a therapeutic agent against viral infections .

Research Applications

The compound's unique structural features make it a valuable building block in medicinal chemistry. Its derivatives are being explored for their potential as enzyme inhibitors and therapeutic agents in various diseases.

Table 2: Research Applications of this compound

Application AreaDescription
Medicinal ChemistrySynthesis of enzyme inhibitors
Antiviral ResearchDevelopment of antiviral drugs
Antimicrobial AgentsFormulation of new antibiotics

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